molecular formula C17H19ClFN3OS B2813103 3-(2-chloro-6-fluorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide CAS No. 1448065-47-1

3-(2-chloro-6-fluorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Cat. No. B2813103
M. Wt: 367.87
InChI Key: QULYAHKWFMHSKH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic method of naming chemical substances, primarily based on the chemical composition of the substance.



Synthesis Analysis

The synthesis of a compound refers to the process(es) used to create the compound. This often involves multiple steps, each with its own set of reactants, products, and conditions.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, or how the compound behaves under certain types of stress (heat, light, etc.).



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Analysis: Related compounds have been synthesized through reactions involving benzo[d]thiazol-2-amine and various fluorinated phenylpropanamides, characterized by spectral data including 1H, 13C, UV, IR, and mass spectral data. This illustrates the compound's relevance in the field of organic chemistry for exploring novel synthetic routes and characterizing new chemical entities (Manolov, Ivanov, & Bojilov, 2021).

Pharmacological Potential

  • Anticancer and Antimicrobial Activity: Derivatives of related structures have been evaluated for their potential as anticancer and antimicrobial agents. For example, certain synthesized compounds demonstrated good anti-inflammatory and antimicrobial activities, indicating the potential for developing new therapeutic agents (Rathod, Gaikwad, Gaikwad, & Jadhav, 2008).
  • Antinociceptive Activity: Some compounds have been synthesized and tested for their antinociceptive (pain-relieving) activity, suggesting potential applications in developing new analgesics (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).

Drug Development

  • Anticonvulsant and Neurotoxicity: Research has explored the anticonvulsant activity of certain propanamide analogs, contributing to the pharmacophore model for seizure treatment and providing insights into the design of new antiepileptic drugs (Kamal, Shakya, Ahsan, & Jawaid, 2013).

Molecular Design and Synthesis

  • Design and Synthesis of Neuroleptic Agents: The key intermediates for the synthesis of neuroleptic agents, highlighting the importance of such compounds in the synthesis of pharmaceuticals targeting neurological disorders (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Safety And Hazards

This involves understanding the potential risks associated with handling and using the compound. This could include toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible modifications to the compound that could enhance its properties or reduce its risks.


I hope this general approach helps you in your study of the compound. If you have specific questions about any of these areas, feel free to ask!


properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3OS/c18-14-2-1-3-15(19)13(14)4-5-16(23)21-12-6-9-22(10-7-12)17-20-8-11-24-17/h1-3,8,11-12H,4-7,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULYAHKWFMHSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCC2=C(C=CC=C2Cl)F)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

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